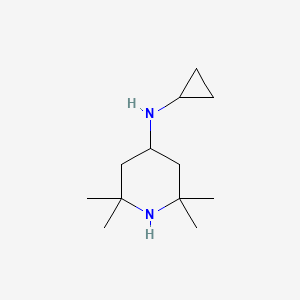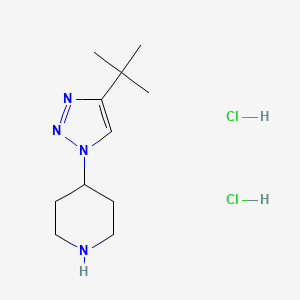![molecular formula C22H24N4O2 B12271128 N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B12271128.png)
N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-N'-(1-phenylethyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-N’-(1-feniletil)etanodíamida es un compuesto orgánico complejo que presenta un anillo de pirazol, un grupo fenilo y una columna vertebral de etanodíamida
Métodos De Preparación
Rutas de síntesis y condiciones de reacción
La síntesis de N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-N’-(1-feniletil)etanodíamida normalmente implica reacciones orgánicas de varios pasos. Un método común incluye la aminación de Buchwald-Hartwig, donde los cloruros reaccionan con aminopirazoles en presencia de catalizadores de paladio, como Pd2(dba)3, xantphos y Cs2CO3 . Las condiciones de reacción a menudo requieren reflujo bajo una atmósfera inerte para garantizar altos rendimientos.
Métodos de producción industrial
La producción industrial de este compuesto probablemente ampliaría los métodos de síntesis de laboratorio, optimizando las condiciones de reacción para lotes más grandes. Esto podría implicar reactores de flujo continuo para mantener condiciones de reacción consistentes y mejorar el rendimiento y la pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-N’-(1-feniletil)etanodíamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Esta reacción puede introducir grupos funcionales que contienen oxígeno.
Reducción: Esta reacción puede eliminar grupos funcionales que contienen oxígeno o reducir los dobles enlaces.
Sustitución: Esta reacción puede reemplazar un grupo funcional con otro.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores comunes incluyen hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Los reactivos comunes incluyen haluros y nucleófilos en condiciones básicas o ácidas.
Productos principales
Los productos principales de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación podría producir cetonas o ácidos carboxílicos, mientras que la reducción podría producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-N’-(1-feniletil)etanodíamida tiene varias aplicaciones de investigación científica:
Química: Utilizado como bloque de construcción en la síntesis orgánica para crear moléculas más complejas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y revestimientos.
Mecanismo De Acción
El mecanismo de acción de N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-N’-(1-feniletil)etanodíamida implica su interacción con objetivos moleculares como enzimas o receptores. El anillo de pirazol puede formar enlaces de hidrógeno e interacciones hidrofóbicas con sitios activos, influyendo en las vías biológicas . Estas interacciones pueden modular la actividad enzimática o la señalización del receptor, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Derivados de imidazol: Estos compuestos comparten una estructura heterocíclica similar y exhiben una gama de actividades biológicas.
Derivados de pirazol: Estos compuestos también contienen un anillo de pirazol y son conocidos por sus diversas propiedades farmacológicas.
Unicidad
N-{2-[4-(1-metil-1H-pirazol-4-il)fenil]etil}-N’-(1-feniletil)etanodíamida es único debido a su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su estructura permite modificaciones versátiles, lo que lo convierte en un compuesto valioso en diversos campos de investigación.
Propiedades
Fórmula molecular |
C22H24N4O2 |
|---|---|
Peso molecular |
376.5 g/mol |
Nombre IUPAC |
N-[2-[4-(1-methylpyrazol-4-yl)phenyl]ethyl]-N'-(1-phenylethyl)oxamide |
InChI |
InChI=1S/C22H24N4O2/c1-16(18-6-4-3-5-7-18)25-22(28)21(27)23-13-12-17-8-10-19(11-9-17)20-14-24-26(2)15-20/h3-11,14-16H,12-13H2,1-2H3,(H,23,27)(H,25,28) |
Clave InChI |
FSQZHJABWQVRJE-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCCC2=CC=C(C=C2)C3=CN(N=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-cyclopropyl-N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12271046.png)
![2-{4-[(Pyrazin-2-yloxy)methyl]piperidin-1-yl}quinoline](/img/structure/B12271047.png)

![2-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B12271067.png)
![[1-(6-Fluoro-1,3-benzoxazol-2-yl)-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B12271070.png)

![2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12271073.png)
![2-[4-(6-tert-butylpyridazin-3-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B12271079.png)

![5-amino-N-(4-ethylphenyl)-1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12271091.png)
![3-methyl-4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}pyrrolidin-3-yl)oxy]pyridine](/img/structure/B12271097.png)
![4-[6-(4-{Pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyridazin-3-yl]morpholine](/img/structure/B12271099.png)
![4-Methoxy-6-methyl-1,2-dihydro-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B12271105.png)
![2-tert-butyl-1-(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidin-3-yl)-1H-1,3-benzodiazole](/img/structure/B12271108.png)
